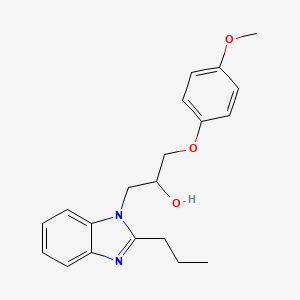

1-(4-methoxyphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

描述

属性

IUPAC Name |

1-(4-methoxyphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-6-20-21-18-7-4-5-8-19(18)22(20)13-15(23)14-25-17-11-9-16(24-2)10-12-17/h4-5,7-12,15,23H,3,6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVDISFYGKHZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-methoxyphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Formula

The molecular formula for this compound is .

Structural Representation

The compound features:

- A methoxyphenoxy group, which may enhance lipophilicity and receptor binding.

- A benzodiazole moiety, known for its diverse biological activities.

The biological activity of this compound primarily involves interaction with various receptors and enzymes:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties.

Pharmacological Effects

Research indicates several potential pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models by modulating serotonin pathways.

- Anticancer Properties : The benzodiazole structure is associated with anticancer activity; studies have shown that derivatives can inhibit tumor growth in vitro.

- Neuroprotective Effects : There is evidence that the compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies and Experimental Data

| Study | Findings | |

|---|---|---|

| Study 1: Antidepressant Activity | The compound demonstrated significant reduction in depression-like behaviors in mice. | Suggests potential as an antidepressant agent. |

| Study 2: Anticancer Activity | In vitro tests showed inhibition of cancer cell lines (e.g., breast cancer). | Indicates potential for development as an anticancer drug. |

| Study 3: Neuroprotection | The compound reduced oxidative stress markers in neuronal cultures. | Supports further investigation into neuroprotective properties. |

Comparative Analysis

When compared to similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antidepressant | Serotonin reuptake inhibition |

| Compound B | Anticancer | Apoptosis induction via caspase activation |

| Compound C | Neuroprotective | Antioxidant activity |

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s core structure aligns with several propan-2-ol derivatives reported in the literature. Key comparisons include:

1-(3-Benzyl-2-Imino-2,3-Dihydro-1H-Benzo[d]Imidazol-1-yl)-3-(4-Methoxyphenoxy)Propan-2-ol (Compound 13)

- Structure: Shares the 4-methoxyphenoxy group but replaces the 2-propyl-benzodiazolyl group with a benzyl-imino-substituted benzimidazole.

- Key Data : LCMS (m/z = 404 [M+H]) and >98% purity .

(2R,S)-1-(6-Methoxy-4-(Methoxymethyl)-1H-Indol-5-Yloxy)-3-(2-(2-Methoxyphenoxy)Ethylamino)Propan-2-ol

- Structure: Substitutes the benzodiazolyl group with an indole ring and adds an ethylamino linker to a 2-methoxyphenoxy group.

- Key Data: Tested for α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive activity .

- Comparison: The indole moiety and ethylamino linker in this analog may confer distinct receptor selectivity compared to the benzodiazolyl group in the target compound .

Telmisartan (Benzimidazole Derivative)

- Structure : A biphenyl-tetrazole benzimidazole derivative (marketed for hypertension).

- Key Data : Acts as an angiotensin II receptor antagonist .

- Comparison : While Telmisartan lacks the propan-2-ol backbone, its benzimidazole core highlights the pharmacological relevance of nitrogen-containing heterocycles in cardiovascular agents .

Pharmacological Implications

Receptor Binding and Selectivity

- The 4-methoxyphenoxy group is a common feature in adrenoceptor-targeted compounds (e.g., ’s indole derivatives). Its electron-donating methoxy group may enhance π-π stacking with receptor pockets .

Physicochemical Properties

- Lipophilicity: The propyl chain in the target compound likely increases logP compared to analogs with polar substituents (e.g., ethylamino groups in ). This could influence blood-brain barrier penetration or metabolic stability.

- Molecular Weight : Estimated at ~370–400 g/mol, similar to bioactive propan-2-ol derivatives (e.g., Compound 13 at 404 g/mol) .

Data Table: Structural and Functional Comparison

常见问题

Q. What analytical methods prioritize stability assessment under varying pH and temperature?

- Methodology :

- pH Stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。